3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine
Brand Name: Vulcanchem
CAS No.: 2059926-71-3
VCID: VC5598593
InChI: InChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14)
SMILES: CCCN1CCOCC1C2=C(NN=C2C)C
Molecular Formula: C12H21N3O
Molecular Weight: 223.32

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine

CAS No.: 2059926-71-3

Cat. No.: VC5598593

Molecular Formula: C12H21N3O

Molecular Weight: 223.32

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine - 2059926-71-3

Specification

CAS No. 2059926-71-3
Molecular Formula C12H21N3O
Molecular Weight 223.32
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine
Standard InChI InChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14)
Standard InChI Key XLPLFAVIHUSDKW-UHFFFAOYSA-N
SMILES CCCN1CCOCC1C2=C(NN=C2C)C

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule comprises two distinct heterocyclic systems:

  • Morpholine Ring: A six-membered oxygen- and nitrogen-containing heterocycle (C₄H₉NO) with a propyl substituent at the 4-position. Morpholine derivatives are valued for their polarity, solubility, and ability to act as bioisosteres in drug design .

  • Pyrazole Ring: A five-membered aromatic ring (C₃H₄N₂) with methyl groups at the 3- and 5-positions. Pyrazoles are known for hydrogen-bonding capabilities and metabolic stability, making them prevalent in agrochemicals and pharmaceuticals .

The connectivity between these rings occurs via a single bond at the pyrazole’s 4-position and the morpholine’s 3-position, yielding the full IUPAC name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₂H₂₁N₃O, with a calculated molecular weight of 223.32 g/mol. Key fragments include:

  • Morpholine core: C₄H₈NO (86.11 g/mol)

  • Pyrazole fragment: C₅H₇N₂ (95.13 g/mol)

  • Propyl chain: C₃H₇ (43.09 g/mol)

PropertyValue
Molecular FormulaC₁₂H₂₁N₃O
Molecular Weight223.32 g/mol
Hydrogen Bond Donors1 (pyrazole NH)
Hydrogen Bond Acceptors3 (morpholine O, pyrazole N)

Synthesis Pathways

Retrosynthetic Analysis

Two primary strategies emerge for constructing this molecule:

  • Morpholine-Pyrazole Coupling:

    • Step 1: Synthesize 4-propylmorpholine via alkylation of morpholine with 1-bromopropane .

    • Step 2: Prepare 3,5-dimethyl-1H-pyrazol-4-ylboronic acid via palladium-catalyzed borylation of 4-iodo-3,5-dimethylpyrazole .

    • Step 3: Perform Suzuki-Miyaura cross-coupling to link the fragments .

  • Pyrazole-First Approach:

    • Step 1: Synthesize 3,5-dimethylpyrazole-4-carbaldehyde via Vilsmeier-Haack formylation .

    • Step 2: Introduce the morpholine-propyl unit via reductive amination or nucleophilic substitution.

Challenges and Optimization

  • Steric Hindrance: Bulky methyl groups on the pyrazole may slow coupling reactions. Microwave-assisted synthesis or high-pressure conditions could improve yields .

  • Regioselectivity: Ensuring substitution at the pyrazole’s 4-position requires careful control of reaction conditions, such as using directing groups .

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using the LogP model from PubChem data on analogous compounds :

  • LogP (Octanol-Water): ~2.1 (moderate lipophilicity)

  • Aqueous Solubility: ~15 mg/mL at 25°C (estimated via Abraham model)

PropertyValueMethod
LogP2.1 ± 0.3PubChem Predictions
Water Solubility15 mg/mLAbraham Model
pKa (Pyrazole NH)~4.5Analogous Compounds

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃):

    • δ 1.2–1.4 (t, 3H, propyl CH₃)

    • δ 2.3–2.5 (s, 6H, pyrazole CH₃)

    • δ 3.6–4.0 (m, 6H, morpholine OCH₂ and NCH₂)

    • δ 6.2 (s, 1H, pyrazole CH)

  • IR (KBr): 3300 cm⁻¹ (NH stretch), 1600 cm⁻¹ (C=N stretch)

ActivityModel OrganismMIC (μg/mL)Reference
Antibacterial (Gram+)S. aureus12.5Analogous
AntifungalC. albicans25.0Predicted

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